4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide
Description
This compound features a benzamide core substituted with a propanamide linker connected to a 1,3-thiazole ring. The thiazole moiety is further functionalized with a 4-fluorobenzenesulfonamido group.
Properties
IUPAC Name |
4-[3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c20-13-3-8-16(9-4-13)30(27,28)24-19-23-15(11-29-19)7-10-17(25)22-14-5-1-12(2-6-14)18(21)26/h1-6,8-9,11H,7,10H2,(H2,21,26)(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYAQXCLWCCCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide can be achieved through multi-step organic synthesis. Typical procedures may involve the formation of thiazole rings through cyclization reactions followed by sulfonation and amide formation.
Industrial Production Methods
Industrial production would likely involve optimized reaction conditions for large-scale synthesis, including controlled temperature, pressure, and catalyst usage to ensure high yields and purity. Each step would be meticulously monitored to adhere to stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation
Reduction
Substitution
Hydrolysis
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents such as lithium aluminium hydride.
Substitution: : Halogenation and nitration using reagents like bromine or nitric acid.
Hydrolysis: : Acidic or basic conditions utilizing hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion to amine derivatives.
Substitution: : Introduction of various substituents on the benzene ring.
Hydrolysis: : Degradation to simpler aromatic compounds and thiazoles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Research
The compound has shown promise in anticancer research. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. A case study involving a thiazole-based compound demonstrated its efficacy in targeting specific cancer pathways, leading to reduced tumor growth in vitro and in vivo .
Drug Development
In drug development, the unique functional groups present in 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide allow it to interact with various biological targets. Its sulfonamide group enhances solubility and bioavailability, making it a candidate for further pharmacological studies.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, sulfonamide-based compounds are known inhibitors of carbonic anhydrase, which plays a crucial role in several physiological processes. Inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and edema .
Targeting Receptors
Research has also focused on the ability of this compound to interact with various receptors. Its structural components may allow it to act as an antagonist or agonist at specific receptors, providing avenues for treating metabolic disorders or neurological conditions .
Synthesis of Advanced Materials
The chemical properties of 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide enable its use as a building block for synthesizing advanced materials. It can be incorporated into polymers or used as a ligand in coordination chemistry, leading to materials with tailored properties for electronics or photonics applications.
Data Tables and Case Studies
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action involves binding to specific enzymes or receptors, modifying their activity. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces, leading to alterations in cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Benzamide Motifs
N-(1-Benzylpiperidin-4-yl)-2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetamide (CAS 1144440-89-0)
- Structure : Shares the 4-fluorophenyl-thiazole core but lacks the propanamide linker and benzamide group. Instead, it incorporates a piperidine-acetamide chain.
- Implications : The absence of the benzamide group may reduce hydrogen-bonding interactions with target proteins, while the piperidine moiety could enhance solubility .
4-Methoxy-3-(3-phenyl-2-(2-(4-(trifluoromethyl)-1H-imidazole-1-yl)acetamido)propanamido)benzamide (AA1)
- Structure : Contains a benzamide core with a methoxy group and trifluoromethyl-imidazole substituent. The propanamide linker is similar but replaces the thiazole with an imidazole.
- Data : Melting point = 343.3°C; IR peaks at 1647 cm⁻¹ (C=O) and 1576 cm⁻¹ (imidazole C=N) .
- Comparison : The trifluoromethyl group in AA1 may confer higher metabolic stability compared to the 4-fluorobenzenesulfonamido group in the target compound.
Fluorinated Aromatic Sulfonamides
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Structure: Features a chromen-4-one and pyrazolo-pyrimidine system linked to a fluorinated benzamide. Data: Melting point = 175–178°C; molecular weight = 589.1 g/mol .
Antiproliferative Benzamide Derivatives
- 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
- Structure : Combines a benzamide with an imidazo-pyridazine and trifluoromethylphenyl group.
- Activity : Labeled as antiproliferative, likely due to kinase inhibition or DNA damage response modulation .
- Comparison : The trifluoromethyl group and piperazine chain may improve blood-brain barrier penetration compared to the target compound’s sulfonamido group.
Data Table: Key Properties of Analogues
Research Findings and Implications
- Bioactivity : Fluorinated sulfonamides and benzamides are often associated with kinase inhibition (e.g., p38 MAPK in ) or antiproliferative effects () . The target compound’s sulfonamido group may similarly inhibit carbonic anhydrases or tyrosine kinases.
- Solubility and Stability : Compounds with piperidine or piperazine substituents (e.g., ) exhibit improved solubility, whereas rigid systems like chromen-4-one () may favor crystallinity and stability .
- Metabolic Profile: Fluorine atoms in the target compound and analogues likely reduce oxidative metabolism, extending half-life compared to non-fluorinated counterparts .
Biological Activity
4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide is a complex organic compound that integrates both thiazole and sulfonamide functionalities. This unique structural composition suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
The compound features a benzamide core with a propanamido side chain and a 4-fluorobenzenesulfonamide group. Its molecular formula is C_{15}H_{16FN_3O_2S, and it has a molecular weight of approximately 345.39 g/mol. The presence of the thiazole ring and sulfonamide group contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide exhibits various biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may exhibit potent antibacterial properties, potentially targeting multidrug-resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus) .
- Anticancer Properties : The structural components suggest potential cytotoxicity against cancer cells, similar to other thiazole derivatives known for their anticancer effects .
- Enzyme Inhibition : The compound may interact with key metabolic enzymes, inhibiting their activity, which is a common mechanism for many therapeutic agents .
The biological activity of 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide can be attributed to several mechanisms:
- Targeting FtsZ Protein : Similar compounds have been shown to inhibit the bacterial division protein FtsZ, which is crucial for bacterial cell division. This mechanism presents a novel approach to combat antibiotic resistance .
- Enzyme Interaction : The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacterial folate synthesis pathways .
Comparative Analysis
To understand the uniqueness of 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Sulfonamide group only | Antibacterial | Lacks thiazole |
| Benzamide | Simple amide structure | Moderate anticancer | No sulfonamide or thiazole |
| Thiazole Derivatives | Contains thiazole ring | Antimicrobial | No benzamide or sulfonamide |
| 2-Aminothiazoles | Amino group on thiazole | Cytotoxicity against cancer cells | Lacks benzamide structure |
The combination of both the thiazole and sulfonamide moieties in this compound enhances its biological activity and therapeutic potential compared to other compounds lacking these features.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar thiazole-containing compounds. For instance:
- A study reported that derivatives with thiazole rings demonstrated enhanced antibacterial activity against resistant strains when compared to traditional antibiotics like ciprofloxacin and linezolid .
- Another research highlighted the structure-activity relationship (SAR) of thiazole derivatives, suggesting that modifications in the sulfonamide group could lead to improved efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Sulfonamide coupling : Reacting 4-fluorobenzenesulfonyl chloride with a thiazole-containing intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide moiety .
Amidation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiazole-sulfonamide intermediate to a benzamide scaffold. Reaction conditions (e.g., DMF, 0°C to RT) must be optimized to avoid side products .
Cyclization : Ethyl carbonochloridate and 4-methylmorpholine may facilitate cyclodehydration steps for heterocyclic ring formation .
Q. How can the compound be characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone. FT-IR confirms sulfonamide (S=O stretch at ~1350 cm) and amide (C=O stretch at ~1650 cm) groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .
Q. What physicochemical properties influence its stability and solubility?
- Methodological Answer :
- Hydrogen Bonding : The compound has 1 hydrogen bond donor and 5 acceptors, impacting solubility in polar solvents (e.g., DMSO) .
- Lipophilicity : LogP ~3 (calculated) suggests moderate membrane permeability but limited aqueous solubility, necessitating formulation studies .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., amide bonds) .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate its biological activity?
- Methodological Answer :
- In Vitro Assays : Use randomized block designs with split-plot arrangements to test dose-response relationships (e.g., IC in enzyme inhibition assays). Include positive controls (e.g., known inhibitors) and blank solvents .
- Variables : Optimize cell lines (e.g., HEK293 for cytotoxicity), exposure time (24–72 hr), and concentration ranges (1 nM–100 µM) to minimize batch effects .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. For example, inconsistent IC values may arise from variations in cell viability assays (e.g., MTT vs. resazurin) .
- Orthogonal Validation : Confirm results using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
Q. What computational strategies predict its mechanism of action and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Prioritize binding poses with sulfonamide oxygen forming hydrogen bonds to Zn in active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates robust binding) .
Q. How do structural modifications affect its structure-activity relationship (SAR)?
- Methodological Answer :
- Thiazole Optimization : Replace the 4-fluorobenzenesulfonamide group with bulkier substituents (e.g., 4-CF) to enhance hydrophobic interactions. Compare IC shifts in enzyme assays .
- Benzamide Substitution : Introduce electron-withdrawing groups (e.g., -NO) at the para position to modulate electronic effects on amide bond reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
